molecular formula C21H19N3O4S B2941552 (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391867-69-9

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2941552
CAS No.: 391867-69-9
M. Wt: 409.46
InChI Key: AYDRRJGCKKQTCJ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted at the 3-position with a 2,5-dioxopyrrolidinyl group. The benzamide nitrogen is linked to a benzo[d]thiazol-2(3H)-ylidene moiety bearing a 6-ethoxy and 3-methyl substituent. The (Z)-configuration indicates the spatial arrangement of the imine group relative to the benzothiazole ring.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-28-15-7-8-16-17(12-15)29-21(23(16)2)22-20(27)13-5-4-6-14(11-13)24-18(25)9-10-19(24)26/h4-8,11-12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDRRJGCKKQTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antitumor and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H21N3O5S
Molecular Weight: 391.44 g/mol
CAS Number: 865161-96-2

The compound features a benzamide backbone substituted with a 2,5-dioxopyrrolidinyl moiety and a benzo[d]thiazole group, which are known for their biological activities.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing benzothiazole nuclei have shown promising activity against various cancer cell lines.

Case Study: Antitumor Efficacy

In vitro studies using three human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain benzothiazole derivatives exhibited IC50 values in the low micromolar range. For example:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 64.01 ± 0.957.02 ± 3.251.73 ± 0.01
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11

These results indicate that the compound's structural features contribute to its ability to inhibit tumor cell proliferation effectively .

Antimicrobial Activity

In addition to antitumor effects, compounds with similar frameworks have been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Microbial Testing Results

The antimicrobial activity was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus. Compounds showed varying degrees of effectiveness:

CompoundGram-positive (S. aureus)Gram-negative (E. coli)
Compound 5Moderate ActivityLow Activity
Compound 6High ActivityModerate Activity

These findings suggest that modifications in the chemical structure can enhance antibacterial potency .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of these compounds:

  • Benzothiazole Moiety : Enhances antitumor activity.
  • Dioxopyrrolidinyl Group : Imparts stability and potentially improves bioavailability.
  • Ethoxy Substituent : May affect solubility and permeability across cellular membranes.

Insights from Computational Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer proliferation and bacterial resistance mechanisms .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest structural analog identified is 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (). A comparative analysis reveals:

Compound Benzothiazole Substituents Benzamide Substituent Key Structural Differences
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide 6-ethoxy, 3-methyl 3-(2,5-dioxopyrrolidin-1-yl) Electron-donating ethoxy and methyl groups
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 3-ethyl, 4,6-difluoro 3-(2,5-dioxopyrrolidin-1-yl) Electron-withdrawing fluorine and ethyl groups

Substituent Impact :

  • Electron-donating groups (e.g., ethoxy, methyl) : May enhance solubility and influence binding interactions with hydrophobic protein pockets.
  • Electron-withdrawing groups (e.g., fluorine) : Could increase metabolic stability and alter electronic properties of the benzothiazole ring, affecting reactivity or target affinity .

Bioactivity and Mode of Action (Hypothetical Analysis)

Though direct bioactivity data for the target compound is unavailable, highlights that structurally similar compounds cluster by bioactivity profiles. For example:

  • Dioxopyrrolidinyl benzamides: Likely interact with enzymes or receptors sensitive to pyrrolidinone moieties (e.g., proteases or kinases).
  • Benzothiazole derivatives : Often exhibit anticancer activity via topoisomerase inhibition or apoptosis induction .

Predicted Differences :

  • The 6-ethoxy group in the target compound may improve membrane permeability compared to the 4,6-difluoro analog, which could enhance cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.